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Compound of Interest

Compound Name: 1-Methylpyrrole-2-acetic acid

Cat. No.: B1329608

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 1-
Methylpyrrole-2-acetic acid, a heterocyclic compound of interest in pharmaceutical and
chemical research. Due to the limited availability of published spectral data for this specific
molecule, this guide combines theoretical predictions based on analogous structures with
generalized experimental protocols. This document aims to serve as a valuable resource for
the characterization and analysis of 1-Methylpyrrole-2-acetic acid and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for 1-Methylpyrrole-2-acetic acid.
These predictions are derived from the analysis of its structural components: a 1,2-
disubstituted pyrrole ring and an acetic acid moiety. The expected values are based on
established principles of spectroscopy and data from similar compounds.

Table 1: Predicted *"H NMR Spectral Data
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] Predicted
Predicted . .
] ) Predicted Coupling
Protons Chemical Shift o Notes
Multiplicity Constant (J,
(3, ppm)
Hz)
) Coupled to H-4
H-3 6.1-6.3 Triplet ~2-3
and H-5.
] Coupled to H-3
H-4 6.0-6.2 Triplet ~2-3
and H-5.
Coupled to H-3
and H-4.
] Deshielded due
H-5 6.6 - 6.8 Triplet ~2-3 o
to proximity to
the nitrogen
atom.
-CHs 3.6-38 Singlet N/A N-methyl group.
Methylene
_ protons of the
-CHz- 3.7-3.9 Singlet N/A ) o
acetic acid side
chain.
Carboxylic acid
proton, chemical
) shift is
-COOH 10.0-12.0 Singlet (broad) N/A )
concentration
and solvent
dependent.

Table 2: Predicted **C NMR Spectral Data
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Predicted Chemical Shift

Carbon Atom Notes
(3, ppm)

Pyrrole ring carbon attached to
C-2 125 - 130 _ _

the acetic acid group.
C-3 108 - 112 Pyrrole ring carbon.
C-4 107 - 111 Pyrrole ring carbon.

Pyrrole ring carbon adjacent to
C-5 120- 125 ]

the nitrogen.
-CHs 34 - 37 N-methyl carbon.

Methylene carbon of the acetic
-CH2- 30-35 o )

acid side chain.

Carbonyl carbon of the
-C=0 170- 175

carboxylic acid.

Table 3: Predicted Infrared (IR) Spectral Data
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Predicted
Functional Group Absorption Range Intensity Notes
(cm™)

Characteristic broad

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong absorption due to
hydrogen bonding.
Stretching vibrations

C-H (Aromatic) 3100 - 3150 Medium of C-H bonds on the
pyrrole ring.
Stretching vibrations

) ) ) of C-H bonds in the

C-H (Aliphatic) 2850 - 3000 Medium
methyl and methylene
groups.
Carbonyl stretch,

) ) position can be

C=0 (Carboxylic Acid) 1700 - 1725 Strong i
influenced by
hydrogen bonding.

) ) Aromatic ring

C=C (Pyrrole Ring) 1500 - 1600 Medium to Strong ) o
stretching vibrations.
Stretching vibration of

C-N (Pyrrole Ring) 1300 - 1400 Medium the C-N bond within

the pyrrole ring.

Table 4: Predicted Mass Spectrometry (MS) Data

lon Predicted m/z Notes
. olecular ion peak.

M]* 139.06 Molecular i k

Loss of the carboxylic acid
[M-COOH]* 94.06

group.

Loss of the acetic acid side
[M-CH2COOH]* 80.05

chain.
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Experimental Protocols

The following are generalized protocols for the spectral analysis of a small organic molecule
like 1-Methylpyrrole-2-acetic acid. Instrument parameters should be optimized for the specific
sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of high-purity 1-Methylpyrrole-2-acetic acid in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCls, or MeQOD).
The choice of solvent is critical, especially for observing the exchangeable carboxylic acid
proton.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 8-16 scans for signal averaging.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio (may range from hundreds to thousands).

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra (e.g., to
the residual solvent peak or an internal standard like TMS).
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Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrumentation: Use a benchtop FTIR spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Place the sample in the beam path and record the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~* over a range of 4000-400
cm~L,

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
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e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition:
o Introduce the sample into the ion source.

o Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500
amu).

o For ESI, the analysis can be performed in both positive and negative ion modes to
observe [M+H]* and [M-H]~ ions, respectively.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information. High-resolution mass spectrometry can be used to determine
the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile) of a known concentration.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
o Data Acquisition:

o Fill a quartz cuvette with the solvent to be used as a blank and record a baseline
spectrum.

o Fill a matched quartz cuvette with the sample solution.

o Scan the sample over a wavelength range of approximately 200-400 nm.
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» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax) and determine the
molar absorptivity (€) if the concentration is known.

Visualizations
Hypothetical Sighaling Pathway

Pyrrole-containing compounds have been shown to exhibit a wide range of biological activities.
While the specific signaling pathways of 1-Methylpyrrole-2-acetic acid are not well-defined in
the literature, related pyrrole acids have been found to modulate inflammatory responses
through the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The following diagram
illustrates a hypothetical signaling pathway where 1-Methylpyrrole-2-acetic acid could
potentially inhibit an inflammatory cascade.
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Caption: Hypothetical inhibition of the MAPK signaling pathway by 1-Methylpyrrole-2-acetic
acid.

Experimental Workflow for Spectral Analysis

The following diagram outlines a general workflow for the comprehensive spectral analysis of a
novel compound like 1-Methylpyrrole-2-acetic acid.
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Caption: General experimental workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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